methyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 4-amino-1-methyl-1H-pyrrole-3-carboxylic acid with methanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Methyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of methyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a different position of the carboxylate group.
Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate: Contains a pyrazole ring instead of a pyrrole ring.
Uniqueness
Methyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H10N2O2 |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
methyl 4-amino-1-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C7H10N2O2/c1-9-3-5(6(8)4-9)7(10)11-2/h3-4H,8H2,1-2H3 |
InChI Key |
YDDXWRRSUUSXIE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=C1)N)C(=O)OC |
Origin of Product |
United States |
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